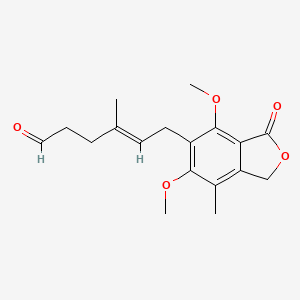

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal

Description

“(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal” is a synthetic organic compound featuring a benzofuran core substituted with methoxy, methyl, and ketone groups, coupled with an unsaturated aliphatic chain terminating in an aldehyde group. The (E)-configuration of the hex-4-enal moiety indicates a trans arrangement at the double bond, which influences its stereochemical reactivity and intermolecular interactions.

Structural elucidation of such compounds often relies on crystallographic software like SHELX and ORTEP-3, which are industry standards for small-molecule refinement and visualization .

Properties

Molecular Formula |

C18H22O5 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enal |

InChI |

InChI=1S/C18H22O5/c1-11(6-5-9-19)7-8-13-16(21-3)12(2)14-10-23-18(20)15(14)17(13)22-4/h7,9H,5-6,8,10H2,1-4H3/b11-7+ |

InChI Key |

DCAOLJVHDZWXDX-YRNVUSSQSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC=O)OC |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

Drawing from dihydroisocoumarin syntheses, acid-mediated cyclization of o-substituted benzamides offers a viable route. For example, o-lithio-N-methylbenzamides condensed with epoxides (e.g., propylene oxide) yield dihydroisocoumarins via intramolecular lactonization. Adapting this, a methoxy- and methyl-substituted benzamide precursor could cyclize under Brønsted acid catalysis (e.g., H₂SO₄ or p-TsOH) to form the dihydroisobenzofuran ring. Key challenges include regioselective substitution and avoiding over-oxidation of the lactone moiety.

Oxidative Ring Closure

Alternative approaches involve oxidative cyclization of phenolic precursors. For instance, ninhydrin-based condensations with aminonaphthoquinones demonstrate the feasibility of forming fused isobenzofuran systems. Applying this to a methoxy/methyl-substituted precursor, manganese(III) acetate or hypervalent iodine reagents (e.g., IBX) could mediate dehydrogenative coupling to establish the 3-oxo-1,3-dihydroisobenzofuran core.

Functionalization of the Benzofuran Core

Methoxy and Methyl Group Installation

Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are critical for introducing methoxy and methyl groups at C4, C6, and C7. For example:

-

Methoxy Groups : Protection of phenolic -OH groups as methyl ethers via Williamson ether synthesis (using CH₃I/K₂CO₃).

-

Methyl Group : Friedel-Crafts alkylation or Suzuki-Miyaura coupling with methylboronic acids at C7, guided by steric and electronic directing effects.

Notably, the sequence of substitutions must account for steric hindrance and electronic deactivation. For instance, introducing the C7 methyl group prior to methoxy installation may prevent undesired para-substitution.

Side-Chain Elaboration: (E)-4-Methylhex-4-enal

The (E)-configured hexenyl side chain necessitates stereocontrolled alkene formation and aldehyde functionalization.

Wittig Olefination

A Wittig reaction between a phosphonium ylide and an aldehyde precursor offers a stereoselective route to the (E)-alkene. For example, reacting 4-methylpent-3-enal with a stabilized ylide (e.g., Ph₃P=CHCO₂R) would yield the trans-configured double bond. The ylide’s stability and reaction conditions (polar aprotic solvents, room temperature) are critical for minimizing Z-isomer formation.

Convergent Assembly Strategies

Fragment Coupling

Coupling the dihydroisobenzofuran core with the pre-formed hexenyl side chain via Heck coupling or Sonogashira cross-coupling is plausible. For instance, a palladium-catalyzed Heck reaction between a brominated dihydroisobenzofuran and 4-methylhex-4-enal would forge the C-C bond at C5. However, this requires stringent control over regioselectivity and catalyst loading.

One-Pot Tandem Reactions

Inspired by spiro-isobenzofuran syntheses, a one-pot condensation of ninhydrin derivatives with unsaturated aldehydes could streamline the process. Acetic acid-mediated cyclization and trapping of intermediates might concurrently establish the dihydroisobenzofuran core and the hexenyl side chain, though stereochemical outcomes would require optimization.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (Hexane/EtOAc gradients) and preparative HPLC are indispensable for isolating intermediates and the final product, as evidenced in corallocin A synthesis. For instance, a 3:2 Hexane/EtOAc eluent effectively resolves polar aldehyde-containing fractions.

Spectroscopic Validation

-

¹H NMR : Diagnostic signals include the aldehyde proton (δ 9.5–10.5 ppm), olefinic protons (δ 5.2–6.0 ppm, J = 15–16 Hz for trans), and methoxy singlets (δ 3.8–4.0 ppm).

-

IR Spectroscopy : Stretching frequencies for carbonyl (ν ≈ 1730 cm⁻¹) and aldehyde (ν ≈ 2820, 2720 cm⁻¹) groups confirm functional group integrity.

Challenges and Optimization Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Replacement of the methoxy groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological activity of the dihydroisobenzofuran ring suggests potential applications in drug discovery and development. This compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on modifying the structure to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The dihydroisobenzofuran ring may play a crucial role in binding to the target and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Estimated based on structural analogy.

Key Comparative Insights:

Functional Group Influence :

- The aldehyde in the target compound contrasts with the carboxylic acid () and amide (). Aldehydes are more reactive toward nucleophiles, enabling use in condensation reactions, whereas carboxylic acids and amides offer stability and hydrogen-bonding capacity, critical for drug design .

- The sorbitol ester () introduces a hydrophilic sugar alcohol moiety, improving aqueous solubility and biocompatibility compared to the hydrophobic aldehyde .

Molecular Complexity and Applications :

- The thiadiazole-containing amide () exemplifies medicinal chemistry optimization, where heterocycles enhance binding affinity to biological targets .

- The dimeric ester () suggests applications in materials science, leveraging its extended π-system and ester linkages for polymer synthesis .

Stability and Formulation :

- The sorbitol ester () is formulated within a pH range of 6.0–7.0, indicating stability under physiological conditions, unlike the aldehyde, which may require stabilization against oxidation .

Biological Activity

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a dihydroisobenzofuran moiety and multiple methoxy groups, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C18H22O6 |

| Molecular Weight | 334.36 g/mol |

| CAS Number | 38877-93-9 |

| Synonyms | Mycophenolic Acid O-Methyl Ether, 7-O-Methylmycophenolic Acid |

Antimicrobial Properties

Compounds with similar structural characteristics have demonstrated antimicrobial activity. The presence of methoxy groups is often associated with enhanced interaction with microbial membranes, suggesting that this compound may possess similar properties. However, specific data on its antimicrobial efficacy remains sparse.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Mycophenolic acid and its analogs are known to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for lymphocyte proliferation. This inhibition is particularly relevant in immunosuppressive therapies . Further investigation into the specific inhibitory effects of this compound on IMPDH could elucidate its therapeutic potential.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various analogs of mycophenolic acid explored their biological activities against cancer cell lines. Although this compound was not directly tested, related compounds showed IC50 values indicating significant cytotoxicity against CCRF-CEM leukemia cells . This suggests that further research into this compound could yield promising results.

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of mycophenolic acid derivatives has revealed that modifications at the 4 and 6 positions significantly affect biological activity. The unique structural features of this compound may enhance its efficacy compared to simpler analogs .

Q & A

Basic: What are the key synthetic routes for (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal, and how can intermediates be optimized?

Synthesis of this compound typically involves multi-step procedures, including:

- Isobenzofuran core construction : Alkylation or cyclization reactions to form the 1,3-dihydroisobenzofuran ring, with regioselective introduction of methoxy and methyl groups at positions 4, 6, and 7 .

- Conjugated enal formation : Wittig or Horner-Wadsworth-Emmons reactions to install the (E)-configured hex-4-enal chain, ensuring stereochemical fidelity via temperature and solvent control .

Optimization strategies : Use high-resolution mass spectrometry (HRMS) and NMR (e.g., ¹³C NMR: δ 20.78–43.01 ppm for methyl/methoxy groups) to verify intermediate purity . Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of aldehydes) to minimize side products .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Signals at δ 2.0–2.5 ppm for methyl groups and δ 3.7–4.0 ppm for methoxy substituents .

- ¹³C NMR : Peaks at δ 170–180 ppm confirm the 3-oxo group in the isobenzofuran ring .

- ESI-HRMS : Precise mass determination (e.g., calculated [M+H]⁺: 447.28535 vs. observed 447.28503) validates molecular formula .

- HPLC-PDA : Retention time consistency (±0.1 min) and UV absorption profiles (λ ~250–300 nm for conjugated systems) assess purity .

Advanced: How can computational methods predict the compound’s reactivity in biological or catalytic systems?

- DFT calculations : Model the electron density of the enal group to predict nucleophilic attack sites (e.g., α,β-unsaturated aldehyde reactivity) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with methoxy groups and hydrophobic contacts with methyl substituents .

- MD simulations : Assess stability in aqueous environments (e.g., solvation free energy calculations) to guide formulation for in vitro assays .

Advanced: What experimental designs are suitable for evaluating its environmental fate or toxicity?

Adopt methodologies from environmental chemistry studies:

- Long-term degradation : Use OECD 307 guidelines to assess hydrolysis/photolysis rates under varying pH and UV conditions .

- Ecotoxicology :

- Algal growth inhibition tests (OECD 201): Measure EC₅₀ values using Chlorella vulgaris .

- Daphnia magna assays : Monitor acute toxicity (48-hr LC₅₀) and oxidative stress biomarkers (e.g., catalase activity) .

- Analytical tracking : Employ LC-MS/MS to detect degradation products (e.g., oxidized isobenzofuran derivatives) .

Advanced: How can contradictory data on biological activity be resolved?

Case example: Discrepancies in antifungal efficacy:

- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) using standardized microdilution assays (CLSI M27/M38) .

- Structural analogs : Compare with derivatives (e.g., N-(2-acetamidoethyl)-substituted analogs) to identify pharmacophore requirements .

- Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess if rapid degradation explains low in vivo activity .

Basic: What strategies improve yield in large-scale synthesis without compromising stereochemistry?

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective formation of the (E)-enal group .

- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility and reduce byproducts .

- Workup optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for final purification .

Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?

- Conformational analysis : Use NOESY NMR to confirm the (E)-configuration’s spatial arrangement, which dictates binding to hydrophobic pockets .

- Hammett studies : Correlate substituent effects (e.g., electron-donating methoxy groups) on bioactivity; σ values predict resonance stabilization in transition states .

- SAR studies : Modify the 4-methylhex-4-enal chain to shorter/longer analogs and measure changes in IC₅₀ values against target enzymes .

Basic: What are the stability considerations for storage and handling?

- Thermal stability : DSC/TGA analysis shows decomposition onset at ~150°C; store at –20°C under inert atmosphere .

- Light sensitivity : UV-Vis spectra indicate absorption <300 nm; use amber vials to prevent photodegradation .

- Hydrolysis prevention : Lyophilize and store in anhydrous DMSO or acetonitrile to protect the aldehyde group .

Advanced: What statistical models are appropriate for analyzing dose-response or structure-activity relationships?

- Non-linear regression : Fit bioactivity data to Hill or log-logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- PCA/Machine learning : Reduce dimensionality of structural descriptors (e.g., LogP, polar surface area) to identify critical parameters for QSAR .

- ANOVA for experimental blocks : Apply split-plot designs (e.g., randomized blocks with 4 replicates) to account for variability in biological assays .

Advanced: How can isotopic labeling aid in tracing metabolic pathways?

- ¹³C/²H labeling : Introduce isotopes at the methoxy or methyl groups (via labeled methanol/methyl iodide precursors) for LC-MS-based metabolite profiling .

- In vivo tracking : Administer ¹⁴C-labeled compound to rodents; quantify radioactivity in excreta and tissues to map absorption/excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.